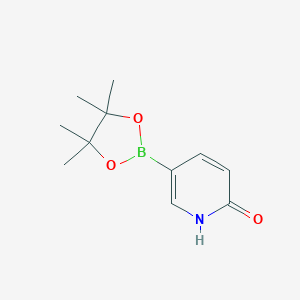

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(14)13-7-8/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUWXCUPDOXYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590387 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1054483-78-1 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, a valuable building block in medicinal chemistry and drug development. The document details a proposed synthetic route based on established chemical principles, including a detailed experimental protocol, and presents key data in a structured format for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a bifunctional molecule incorporating a pyridin-2-ol moiety and a pinacol boronic ester. The pyridinol core is a common scaffold in numerous biologically active compounds, while the boronic ester group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] This unique combination makes it a highly sought-after intermediate for the synthesis of complex molecular architectures and for the rapid generation of compound libraries in drug discovery programs.

This guide focuses on the synthesis of the title compound via a palladium-catalyzed Miyaura borylation of a readily available starting material, 5-bromopyridin-2-ol.

Proposed Synthetic Route: Miyaura Borylation

The most direct and widely employed method for the synthesis of aryl boronic esters from aryl halides is the Miyaura borylation reaction.[3] This palladium-catalyzed cross-coupling reaction involves the use of bis(pinacolato)diboron (B₂pin₂) as the boron source. The proposed synthetic pathway is outlined below.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Data Presentation

Table 1: Key Reactants and Reagents

| Compound Name | Role | Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Bromopyridin-2-ol | Starting Material | C₅H₄BrNO | 174.00 | 13466-38-1[4] |

| Bis(pinacolato)diboron | Boron Source | C₁₂H₂₄B₂O₄ | 253.94 | 73183-34-3 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst | C₃₄H₂₈Cl₂FeP₂Pd | 731.74 | 72287-26-4 |

| Potassium Acetate (KOAc) | Base | CH₃COOK | 98.14 | 127-08-2 |

| 1,4-Dioxane | Solvent | C₄H₈O₂ | 88.11 | 123-91-1 |

Table 2: Proposed Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry (B₂pin₂ vs. Substrate) | 1.1 - 1.5 equivalents | To ensure complete consumption of the starting material. |

| Catalyst Loading | 1 - 5 mol% | Typical loading for palladium-catalyzed cross-coupling reactions. |

| Base Stoichiometry | 2 - 3 equivalents | To facilitate the transmetalation step in the catalytic cycle.[1] |

| Solvent | Anhydrous 1,4-Dioxane | A common aprotic solvent for Miyaura borylation. |

| Temperature | 80 - 100 °C | To provide sufficient thermal energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 12 - 24 hours | Typical duration for complete conversion. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent degradation of the catalyst and reagents. |

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials and Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 5-bromopyridin-2-ol (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), and potassium acetate (3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

-

Reagent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.) to the flask, followed by the addition of anhydrous 1,4-dioxane via cannula or syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[5] Alternatively, recrystallization can be employed.[5]

Mandatory Visualization

Catalytic Cycle of Miyaura Borylation

The mechanism of the Miyaura borylation is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination steps.

Caption: Catalytic cycle for the Miyaura borylation of an aryl halide.

Conclusion

This technical guide outlines a robust and efficient method for the synthesis of this compound using a palladium-catalyzed Miyaura borylation. The provided experimental protocol, data tables, and mechanistic diagram offer a comprehensive resource for researchers in organic synthesis and drug discovery. The versatility of the boronic ester product in subsequent cross-coupling reactions underscores its importance as a key synthetic intermediate.

References

Technical Guide: Spectroscopic Characterization of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol. These predictions are derived from established chemical shift ranges for pyridinol systems, pyridine boronic esters, and the pinacol boronate protecting group.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-3 | 7.2 - 7.4 | d | 8 - 9 |

| Pyridine H-4 | 7.6 - 7.8 | dd | 8 - 9, 2 - 3 |

| Pyridine H-6 | 7.9 - 8.1 | d | 2 - 3 |

| -CH₃ (pinacol) | 1.2 - 1.4 | s | - |

| -OH | 10.0 - 12.0 | br s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 160 - 165 |

| Pyridine C-3 | 120 - 125 |

| Pyridine C-4 | 140 - 145 |

| Pyridine C-5 | (Boron-bearing, may be broad or unobserved) |

| Pyridine C-6 | 150 - 155 |

| -C(CH₃)₂ (pinacol) | 83 - 85 |

| -CH₃ (pinacol) | 24 - 26 |

Experimental Protocols

A general methodology for the acquisition of ¹H and ¹³C NMR spectra for a novel organic compound such as this compound is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid compound.[1]

-

Solvent Addition: Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of the residual solvent peaks.[2]

-

Dissolution and Transfer: Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution or carefully transfer the supernatant to a clean, undamaged 8-inch NMR tube.[1]

-

Labeling: Clearly label the NMR tube with the sample identification.[1]

NMR Spectrometer Operation

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent, and the magnetic field should be shimmed to achieve optimal resolution.[2] The probe should be tuned to maximize the signal-to-noise ratio.[2]

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For quantitative measurements, a longer relaxation delay may be necessary.[2]

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

Workflow for Novel Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a new chemical entity. This process ensures the identity and purity of the target compound are rigorously established.

Caption: Workflow for the Synthesis and Characterization of a Novel Compound.

References

X-ray Crystal Structure of a 5-(Bpin)pyridine Derivative: A Technical Guide

Disclaimer: The X-ray crystal structure for 5-(Bpin)pyridin-2-ol is not publicly available at the time of this writing. This guide instead provides a detailed analysis of a closely related compound, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , for which crystallographic data has been published. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with similar molecular scaffolds.

Introduction

Pyridinyl boronic esters are versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of complex molecules in medicinal and materials chemistry. The presence of a boronic ester on the pyridine ring allows for the strategic formation of carbon-carbon bonds. The 2-pyridinone motif, which exists in tautomeric equilibrium with 2-hydroxypyridine, is a prevalent scaffold in numerous biologically active compounds. The combination of these two functionalities in 5-(Bpin)pyridin-2-ol suggests its potential as a key intermediate in the synthesis of novel pharmaceutical agents and functional materials.

Due to the unavailability of the crystal structure for 5-(Bpin)pyridin-2-ol, this whitepaper focuses on the X-ray crystal structure of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This analogue shares the key feature of a pinacol boronate ester at the 5-position of the pyridine ring, providing valuable insights into the solid-state conformation and intermolecular interactions that can be expected for this class of compounds.

Molecular Structure and Crystallographic Data

The single crystal X-ray diffraction analysis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides precise information about its three-dimensional structure, including bond lengths, bond angles, and torsion angles. This data is crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and biological activity.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

| Parameter | Value |

| Chemical Formula | C₁₅H₂₃BN₂O₂ |

| Formula Weight | 274.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 12.456(3) |

| c (Å) | 13.567(3) |

| α (°) | 90 |

| β (°) | 109.56(3) |

| γ (°) | 90 |

| Volume (ų) | 1612.3(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.129 |

| Absorption Coeff. (mm⁻¹) | 0.076 |

| F(000) | 592 |

| Crystal Size (mm³) | 0.20 x 0.18 x 0.15 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 296(2) |

| Final R indices [I>2σ(I)] | R₁ = 0.0548, wR₂ = 0.1458 |

| R indices (all data) | R₁ = 0.0985, wR₂ = 0.1703 |

Data extracted from a publication on the synthesis and analysis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Selected Bond Lengths and Angles

The following table presents a selection of important bond lengths and angles within the molecular structure.

| Bond/Angle | Length (Å) / Angle (°) |

| B1-C5 | 1.564(4) |

| B1-O1 | 1.365(3) |

| B1-O2 | 1.368(3) |

| N1-C2 | 1.355(3) |

| N1-C6 | 1.348(3) |

| N2-C2 | 1.378(3) |

| O1-B1-O2 | 113.2(2) |

| O1-B1-C5 | 124.1(2) |

| O2-B1-C5 | 122.7(2) |

| C6-N1-C2 | 117.8(2) |

| N1-C2-N2 | 119.5(2) |

Data extracted from a publication on the synthesis and analysis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Experimental Protocols

A detailed understanding of the experimental procedures is essential for the replication of results and the adaptation of methods for related compounds.

Synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

The synthesis of the title compound is typically achieved through a two-step process involving a nucleophilic substitution followed by a Suzuki-Miyaura coupling reaction.

Step 1: Nucleophilic Aromatic Substitution. 2-chloro-5-bromopyridine is reacted with pyrrolidine in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at an elevated temperature. The pyrrolidine displaces the chloride at the 2-position of the pyridine ring to yield 2-(pyrrolidin-1-yl)-5-bromopyridine.

Step 2: Suzuki-Miyaura Borylation. The resulting 2-(pyrrolidin-1-yl)-5-bromopyridine is then subjected to a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron. A palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) are used in an appropriate solvent (e.g., dioxane) under heating to afford the final product, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Crystallization and X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

Crystallization Protocol:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered container.

-

Harvest well-formed single crystals for data collection.

X-ray Data Collection: A single crystal is mounted on a goniometer head. Data is collected at a specific temperature (e.g., 296 K) using a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation). The structure is solved by direct methods and refined by full-matrix least-squares on F².

Signaling Pathways and Biological Relevance

While the direct biological activity of 2-(pyrrolidin-1-yl)-5-(Bpin)pyridine may not be extensively characterized, the pyridine and boronic acid motifs are present in many biologically active molecules. Pyridine derivatives are known to interact with a wide range of biological targets, and boronic acids are a key feature of several approved drugs, such as the proteasome inhibitor Bortezomib. The logical relationship for the potential application of such compounds in drug discovery is outlined below.

The synthesis of a library of 5-(Bpin)pyridine derivatives allows for the exploration of chemical space around this scaffold. These compounds can then be screened against various biological targets (e.g., enzymes, receptors) to identify initial "hit" compounds with desired activity. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, can then be undertaken to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to preclinical candidates.

Conclusion

Although the specific X-ray crystal structure of 5-(Bpin)pyridin-2-ol remains to be determined, the detailed analysis of the closely related 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides a solid foundation for understanding the structural characteristics of this important class of molecules. The provided crystallographic data, experimental protocols, and logical workflows offer valuable insights for researchers engaged in the synthesis and application of pyridinyl boronic esters in drug discovery and materials science. Further studies to elucidate the crystal structure of 5-(Bpin)pyridin-2-ol are warranted to provide a more direct understanding of the influence of the 2-hydroxy substituent on the solid-state properties of this versatile building block.

Tautomerism of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details the synthesis, spectroscopic characterization, and the quantitative aspects of its keto-enol tautomerism. Detailed experimental protocols for the synthesis and analysis are provided, alongside a summary of the influence of substituents and solvents on the tautomeric equilibrium in related systems. Visual diagrams generated using Graphviz are included to illustrate the tautomeric relationship and experimental workflows.

Introduction

The tautomerism of 2-hydroxypyridine and its derivatives is a subject of significant interest due to the distinct physicochemical properties of the coexisting hydroxy (enol) and pyridone (keto) forms. This equilibrium can profoundly influence a molecule's biological activity, reactivity, and spectroscopic signature. The introduction of a boronate ester at the 5-position of the pyridine ring, as in this compound, presents a unique case for studying the electronic effects of a bulky and electron-withdrawing group on this tautomeric balance. This guide serves as a technical resource for researchers investigating this compound and its analogs.

The Tautomeric Equilibrium

The tautomeric equilibrium of this compound involves the interconversion between the enol form (2-hydroxy tautomer) and the keto form (2-pyridone tautomer).

Caption: Tautomeric equilibrium of the title compound.

For the parent 2-hydroxypyridine, the pyridone tautomer is generally the more stable form, particularly in polar solvents, due to its greater polarity and ability to form hydrogen-bonded dimers.[1][2][3][4] The position of this equilibrium is sensitive to both the electronic nature of substituents on the pyridine ring and the polarity of the solvent.

Substituent Effects

Computational studies on 5-substituted 2-pyridones have shown that the nature of the substituent at the 5-position can modulate the tautomeric equilibrium. Electron-withdrawing groups, such as the nitro group in 5-nitro-2-pyridone, have been found to favor the keto tautomer.[5] The boronate ester group in the title compound is also electron-withdrawing, and thus it is anticipated that the pyridone (keto) form will be the predominant tautomer in solution.

Solvent Effects

The tautomeric equilibrium of 2-hydroxypyridine derivatives is highly dependent on the solvent.[6][7] Polar, protic solvents tend to stabilize the more polar pyridone form through hydrogen bonding.[6] Conversely, non-polar, aprotic solvents can shift the equilibrium towards the less polar hydroxypyridine form.

Data Presentation

| Substituent (at C5) | Solvent | KT | Reference |

| -H | Cyclohexane | 1.7 | [7] |

| -H | Chloroform | 6.0 | [7] |

| -NO2 | Dioxane | >100 | [8] |

| -NO2 | Acetonitrile | >100 | [8] |

| -Cl | Gas Phase | (Lactim favored) | [9] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process starting from 2-amino-5-bromopyridine.

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 2-Hydroxy-5-bromopyridine

This procedure is adapted from established methods for the conversion of aminopyridines to hydroxypyridines.

-

Materials: 2-Amino-5-bromopyridine, Sodium nitrite (NaNO2), Sulfuric acid (H2SO4), Deionized water, Sodium bicarbonate (NaHCO3), Ethyl acetate, Anhydrous magnesium sulfate (MgSO4).

-

Procedure:

-

Dissolve 2-amino-5-bromopyridine in a mixture of sulfuric acid and water at a low temperature (0-5 °C).

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Heat the reaction mixture to 70-80 °C until nitrogen evolution ceases.

-

Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Miyaura Borylation

This is a general protocol for the palladium-catalyzed borylation of aryl halides.[10][11][12][13]

-

Materials: 2-Hydroxy-5-bromopyridine, Bis(pinacolato)diboron (B2pin2), Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl2), Potassium acetate (KOAc), Anhydrous 1,4-dioxane.

-

Procedure:

-

To a dry Schlenk flask, add 2-hydroxy-5-bromopyridine, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for distinguishing between the enol and keto tautomers.

-

1H NMR: The enol form will exhibit a characteristic O-H proton signal, which is typically broad and may exchange with D2O. The pyridone form will show an N-H proton signal, also typically broad, at a different chemical shift. The chemical shifts of the aromatic protons will also differ between the two tautomers.

-

13C NMR: The most significant difference will be the chemical shift of the carbon at the 2-position. In the enol form, this carbon is attached to an oxygen and will have a chemical shift typical of an aromatic carbon bearing a hydroxyl group. In the keto form, this carbon is a carbonyl carbon and will resonate at a much lower field (higher ppm).

Infrared (IR) Spectroscopy

IR spectroscopy can provide clear evidence for the predominant tautomer.

-

Enol Form: A broad O-H stretching band is expected in the region of 3200-3600 cm-1.

-

Keto Form: A strong C=O stretching band will be present in the region of 1640-1680 cm-1.[6][14] The N-H stretching vibration will appear as a broad band around 3000-3400 cm-1.

Caption: General experimental workflow for tautomer analysis.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical behavior. Based on the electronic properties of the boronate ester and studies of analogous compounds, the pyridone (keto) form is expected to be the dominant tautomer, particularly in polar solvents. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to synthesize, characterize, and quantitatively assess the tautomeric equilibrium of this important molecule. The provided data on related compounds serves as a valuable benchmark for interpreting experimental results. Further computational and experimental studies on the title compound are warranted to precisely quantify the influence of the 5-boronate ester substituent on the tautomeric equilibrium.

References

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 4. Synthesis and utility of N-boryl and N-silyl enamines derived from the hydroboration and hydrosilylation of N-heteroarenes and N-conjugated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Commercial Suppliers and Applications of 2-Hydroxy-5-(pinacolboranyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(pinacolboranyl)pyridine, also known as 2-Hydroxypyridine-5-boronic acid, pinacol ester, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a pyridine ring, a hydroxyl group, and a boronic acid pinacol ester, makes it a valuable reagent for introducing the 2-hydroxypyridine moiety into more complex molecules. Pyridine-based structures are integral to numerous FDA-approved drugs due to their ability to engage in key biological interactions. This technical guide provides an overview of the commercial availability of 2-hydroxy-5-(pinacolboranyl)pyridine, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and an insight into its relevance in the development of kinase inhibitors.

Commercial Suppliers

The following table summarizes the commercial availability of 2-hydroxy-5-(pinacolboranyl)pyridine from various suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Boron Molecular | 2-Hydroxypyridine-5-boronic acid, pinacol ester | 1054483-78-1 | C₁₁H₁₆BNO₃ | 221.06 | >95% |

| Labware E-shop | 2-Hydroxypyridine-5-boronic acid, pinacol ester, 97% | 1054483-78-1 | C₁₁H₁₆BNO₃ | 221.06 | 97% |

Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid pinacol ester functionality of 2-hydroxy-5-(pinacolboranyl)pyridine makes it an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.

Experimental Workflow: Suzuki-Miyaura Coupling

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines and is applicable for the coupling of 2-hydroxy-5-(pinacolboranyl)pyridine with a suitable aryl or heteroaryl halide.[1]

Materials:

-

2-Hydroxy-5-(pinacolboranyl)pyridine

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate [K₂CO₃])

-

Solvent (e.g., a 4:1 mixture of Dioxane and Water)

-

Microwave reactor tube

-

Ethyl acetate

-

Water

-

Sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography

-

Dichloromethane

-

Methanol

Procedure:

-

To a microwave reactor tube, add the aryl or heteroaryl halide (1.0 eq), 2-hydroxy-5-(pinacolboranyl)pyridine (1.5 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.08 eq).

-

Add the dioxane and water solvent mixture (4:1 ratio).

-

Seal the tube and place it in the microwave vessel.

-

Heat the reaction mixture to 120 °C for 2 hours under microwave irradiation.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in 50 mL of ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a dichloromethane:methanol gradient as the eluent, to obtain the desired coupled product.[1]

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The 2-hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-hydroxypyridine moiety can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, making it an excellent starting point for designing potent and selective inhibitors.

For instance, derivatives of 2-pyridone (the tautomeric form of 2-hydroxypyridine) have been investigated as inhibitors of PIM-1 kinase, which is involved in cell proliferation and drug resistance in various cancers.[2] Similarly, pyrido[2,3-d]pyrimidin-7-one derivatives, which can be synthesized from 2-hydroxypyridine building blocks, have been designed as inhibitors of Receptor Interacting Protein Kinase-2 (RIPK2), a key enzyme in pro-inflammatory signaling pathways.[3]

Kinase Signaling Pathway and Inhibition

This diagram illustrates how an extracellular signal activates a receptor, which in turn activates an intracellular kinase. The kinase then phosphorylates a substrate protein using ATP, leading to a downstream signaling cascade that results in gene transcription related to processes like cell proliferation or inflammation. A kinase inhibitor derived from 2-hydroxy-5-(pinacolboranyl)pyridine can bind to the kinase, preventing the phosphorylation of its substrate and thereby blocking the signaling pathway.

Conclusion

2-Hydroxy-5-(pinacolboranyl)pyridine is a commercially available and highly valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in robust and versatile reactions like the Suzuki-Miyaura cross-coupling allows for the efficient construction of novel compounds. The prevalence of the 2-hydroxypyridine scaffold in kinase inhibitors highlights the importance of this reagent for developing targeted therapies for a range of diseases. The information provided in this guide serves as a foundational resource for researchers looking to incorporate this versatile compound into their synthetic and drug discovery programs.

References

- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling [mdpi.com]

- 2. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol and its Analogs for Advanced Research

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Pyridine-based organoboron compounds are pivotal reagents in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their utility in the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials, is well-established. This technical guide focuses on the properties, synthesis, and application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol and its structural analogs. The pinacol ester functional group provides air and moisture stability, facilitating easier handling and purification compared to the corresponding boronic acids.

Physicochemical Properties of Analogous Pyridine Boronate Esters

Quantitative data for commercially available analogs of the target compound are summarized below. These values provide a benchmark for the expected properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine[1][2] | 827614-64-2 | C₁₁H₁₇BN₂O₂ | 220.08[1] | White to light yellow powder/crystal[2] | 132.0 - 136.0[2] |

| 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol[3] | 1171891-35-2 | C₁₁H₁₆BNO₃ | 221.06 | Solid | N/A |

| 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine[4] | N/A | C₁₂H₁₈BNO₂ | 219.09[4] | N/A | N/A |

| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol[5] | N/A | C₁₁H₁₆BNO₃ | 221.06 | N/A | N/A |

Experimental Protocols

Synthesis of Pyridine Boronate Esters via Miyaura Borylation

The Miyaura borylation is a common and efficient method for synthesizing aryl and heteroaryl boronate esters from the corresponding halides.

General Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halo-pyridine precursor (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%), and a base, typically potassium acetate (KOAc) (3.0 equiv.).

-

Solvent: Add a suitable anhydrous solvent, such as dioxane, toluene, or DMSO.

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reaction

Pyridin-2-ol boronate esters are valuable reagents for the synthesis of 2-arylpyridines, which are important structural motifs in medicinal chemistry.

General Protocol:

-

Reaction Setup: In a reaction vessel, combine the pyridine boronate ester (1.2-1.5 equiv.), the aryl or heteroaryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).

-

Solvent System: Add a degassed solvent mixture, often a combination of an organic solvent (like dioxane, toluene, or DMF) and an aqueous solution.

-

Reaction Conditions: Heat the mixture under an inert atmosphere, typically between 80 °C and 120 °C, until the starting material is consumed (monitored by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up: After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The resulting crude product is purified by flash column chromatography or recrystallization to yield the desired biaryl product.

It is important to note that 2-substituted pyridine boronic esters can be challenging coupling partners due to their propensity for protodeboronation under basic conditions.[6] Careful optimization of the base, solvent, and catalyst system is often necessary to achieve high yields.

Signaling Pathways and Logical Relationships

The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. The catalytic cycle for this reaction is a well-understood signaling pathway in organometallic chemistry.

This diagram illustrates the key steps of the Suzuki-Miyaura reaction:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organic group (R²) is transferred from the activated boronate ester to the palladium center. This step requires the activation of the boronate ester by a base.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

References

- 1. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | C11H17BN2O2 | CID 2756555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 827614-64-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | 1171891-35-2 [m.chemicalbook.com]

- 4. 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C12H18BNO2 | CID 16414272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol | 1256358-90-3 [chemicalbook.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 5-(Bpin)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, commonly referred to as 5-(Bpin)pyridin-2-ol. The information presented herein is synthesized from established knowledge of boronic acid derivatives, particularly pinacol esters, to guide researchers in the proper handling, storage, and analytical assessment of this compound.

Chemical Structure and Properties

5-(Bpin)pyridin-2-ol is a heterocyclic compound containing a pyridine-2-ol moiety and a pinacol boronate ester (Bpin) group. The Bpin group is a common protecting group for boronic acids, enhancing their stability and ease of handling in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] While generally more stable than the corresponding boronic acid, pinacol esters are susceptible to certain degradation pathways.[3]

Stability Profile

While specific quantitative stability data for 5-(Bpin)pyridin-2-ol is not extensively available in the public domain, a robust stability profile can be inferred from the well-documented behavior of aryl pinacol boronate esters.

Key Factors Influencing Stability:

-

Hydrolysis: The primary degradation pathway for pinacol boronate esters is hydrolysis to the corresponding boronic acid.[1][4] This reaction is catalyzed by the presence of water and can be accelerated under acidic conditions.[1] For 5-(Bpin)pyridin-2-ol, this would result in the formation of 2-hydroxypyridine-5-boronic acid.

-

Oxidation: Certain boronic acids and their derivatives can be susceptible to oxidation.[1] While pinacol esters offer some protection, strong oxidizing conditions should be avoided.

-

Light: As with many complex organic molecules, prolonged exposure to light, particularly UV light, may lead to degradation.

-

Temperature: Elevated temperatures can increase the rate of degradation reactions.

A summary of the general stability of pinacol boronate esters is presented in the table below.

Table 1: General Stability of Aryl Pinacol Boronate Esters

| Condition | Stability | Notes |

| Moisture/Humidity | Moderate to Low | Prone to hydrolysis to the corresponding boronic acid.[1][4] |

| Aqueous Acidic pH | Low | Acidic conditions can promote the hydrolysis of the pinacol ester.[1] |

| Aqueous Basic pH | Moderate | Hydrolysis can still occur, but some analytical methods use highly basic mobile phases to stabilize similar compounds during analysis.[4] |

| Organic Solvents (Aprotic) | High | Generally stable in dry, aprotic solvents. |

| Elevated Temperature | Moderate | Stability decreases with increasing temperature. |

| Ambient Light | Moderate | Amber vials are recommended for storage to minimize light exposure. |

| Inert Atmosphere | High | Storage under an inert atmosphere (e.g., argon, nitrogen) is recommended to prevent oxidation and hydrolysis.[2] |

Recommended Storage Conditions

To ensure the long-term integrity of 5-(Bpin)pyridin-2-ol, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions for 5-(Bpin)pyridin-2-ol

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 8°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and minimize exposure to moisture.[2] |

| Container | Tightly sealed, amber glass vial | To protect from light and moisture. |

| Desiccant | Use of a desiccant is advisable | To further minimize exposure to moisture. |

Potential Degradation Pathway

The most probable degradation pathway for 5-(Bpin)pyridin-2-ol is the hydrolysis of the pinacol boronate ester to form 2-hydroxypyridine-5-boronic acid and pinacol.

Caption: Primary degradation pathway of 5-(Bpin)pyridin-2-ol.

Experimental Protocol: Stability Assessment by HPLC

The following is a general protocol for assessing the stability of 5-(Bpin)pyridin-2-ol. Due to the potential for on-column degradation, specialized HPLC conditions may be necessary.[4]

Objective: To determine the stability of 5-(Bpin)pyridin-2-ol under various stress conditions (e.g., acid, base, oxidative, thermal, photolytic).

Materials:

-

5-(Bpin)pyridin-2-ol

-

HPLC grade acetonitrile (ACN) and water

-

Formic acid (FA) or Ammonium hydroxide (for pH adjustment)

-

Hydrogen peroxide (for oxidative stress)

-

Calibrated HPLC system with UV detector

-

pH meter

-

Forced degradation chamber (for thermal and photolytic stress)

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of 5-(Bpin)pyridin-2-ol in a non-aqueous, aprotic solvent such as dry acetonitrile or THF.[4]

-

For the stability study, dilute the stock solution with the same diluent to a suitable concentration (e.g., 1 mg/mL).

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Add a small volume of dilute acid (e.g., 0.1 M HCl) to the sample solution. Incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Add a small volume of dilute base (e.g., 0.1 M NaOH) to the sample solution. Incubate at a controlled temperature.

-

Oxidative Degradation: Add a small volume of hydrogen peroxide solution (e.g., 3%) to the sample solution. Incubate at room temperature.

-

Thermal Degradation: Expose the solid sample to elevated temperature (e.g., 80°C) in a stability chamber.

-

Photolytic Degradation: Expose the solid sample to light in a photostability chamber.

-

-

HPLC Analysis:

-

Due to the lability of the Bpin group, a standard reversed-phase method may cause degradation. An alternative approach using a highly basic mobile phase may be required to stabilize the compound during analysis.[4]

-

Column: A C18 column suitable for high pH conditions.

-

Mobile Phase A: Water with a high pH modifier (e.g., ammonium hydroxide to pH 10-12).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from low to high organic content.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of 5-(Bpin)pyridin-2-ol.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Monitor the peak area of 5-(Bpin)pyridin-2-ol and the formation of any degradation products over time.

-

Calculate the percentage degradation.

-

Caption: Experimental workflow for stability assessment.

Handling and Safety

Boronic acids and their derivatives, including pinacol esters, have been identified as a potential class of bacterial mutagens.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-(Bpin)pyridin-2-ol, as a pinacol boronate ester, is expected to be significantly more stable and easier to handle than its corresponding boronic acid.[2][3] However, it is susceptible to hydrolysis, particularly in the presence of moisture and acidic conditions. For long-term storage, it is crucial to maintain a cold, dry, and inert environment. When developing analytical methods, care must be taken to prevent on-column degradation, with high-pH reversed-phase HPLC being a potential strategy.[4] Adherence to proper handling procedures is essential due to the potential mutagenicity of this class of compounds.[3]

References

Pyridinyl Boronic Esters: A Technical Guide for Researchers in Drug Discovery

An In-depth Review of Synthesis, Applications, and Biological Activity

Pyridinyl boronic esters have emerged as a pivotal class of reagents in modern medicinal chemistry and drug development. Their unique electronic properties and versatile reactivity make them invaluable building blocks for the synthesis of complex molecular architectures, particularly in the context of cross-coupling reactions. Furthermore, the incorporation of the pyridinyl motif, a common feature in many pharmaceuticals, combined with the boronic ester functionality, has led to the discovery of potent enzyme inhibitors with significant therapeutic potential. This technical guide provides a comprehensive overview of pyridinyl boronic esters, catering to researchers, scientists, and drug development professionals. It details their synthesis, characterization, and applications, with a focus on their role as enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of Pyridinyl Boronic Esters

The synthesis of pyridinyl boronic esters can be achieved through several strategic approaches, with the choice of method often depending on the desired substitution pattern and the stability of the target molecule. Generally, 3- and 4-pyridinyl boronic esters exhibit good stability, while their 2-pyridinyl counterparts can be more prone to protodeboronation, necessitating the use of stabilizing esters like pinacol esters.

A prevalent and cost-effective method for the large-scale preparation of pyridinyl boronic esters is the halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate.

Experimental Protocol: Synthesis of 3-Pyridinylboronic Acid Pinacol Ester

This protocol describes a common method for the synthesis of 3-pyridinylboronic acid pinacol ester, a versatile building block for Suzuki-Miyaura cross-coupling reactions.

Materials:

-

3-Bromopyridine

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Pinacol

-

Hydrochloric acid (HCl), 1M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Lithiation and Borylation:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous toluene and THF.

-

Cool the solvent mixture to -78 °C using a dry ice/acetone bath.

-

Add triisopropyl borate, followed by the dropwise addition of 3-bromopyridine.

-

Slowly add n-butyllithium in hexanes to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude 3-pyridinylboronic acid.

-

-

Esterification with Pinacol:

-

Dissolve the crude 3-pyridinylboronic acid in toluene.

-

Add pinacol to the solution.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-pyridinylboronic acid pinacol ester.

-

Characterization Data:

The final product should be characterized by:

-

¹H NMR: To confirm the presence and chemical environment of all protons.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

A representative workflow for the synthesis is depicted in the diagram below.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Pyridinyl boronic esters are extensively used as coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction to form C-C bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl structures that are prevalent in many drug molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of a Pyridinyl Boronic Ester with an Aryl Halide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a pyridinyl boronic ester with an aryl halide.

Materials:

-

Pyridinyl boronic ester (e.g., 3-pyridinylboronic acid pinacol ester)

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using an aqueous base)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add the pyridinyl boronic ester, aryl halide, palladium catalyst, and base under an inert atmosphere.

-

Add the degassed solvent (and water if applicable).

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl or heteroaryl product.

-

A schematic representation of the Suzuki-Miyaura catalytic cycle is provided below.

Pyridinyl Boronic Esters as Enzyme Inhibitors

A significant application of pyridinyl boronic esters in drug discovery lies in their ability to act as potent and selective enzyme inhibitors. The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases, mimicking the tetrahedral transition state of the enzymatic reaction.

Targeting Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers.[1] FAP is implicated in tumor growth, invasion, and metastasis, making it an attractive target for cancer therapy.[1] Several pyridinyl boronic acid derivatives have been identified as potent and selective inhibitors of FAP.

Quantitative Data on FAP Inhibition:

The following table summarizes the inhibitory activity of selected pyridinyl boronic acid derivatives against FAP and their selectivity over other related proteases like Dipeptidyl Peptidase (DPP) and Prolyl Oligopeptidase (PREP).

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity over DPPs | Selectivity over PREP | Reference |

| N-(pyridine-4-carbonyl)-D-Ala-boroPro | FAP | 36 | >100-fold | >360-fold | [2] |

| N-(pyridine-3-carbonyl)-Val-boroPro | PREP | N/A | >77000-fold | >77000-fold | [2] |

| N-(4-quinolinoyl)-Gly-boroPro | FAP | 3.7 | >1000-fold | ~3-fold | [1] |

Experimental Protocol: In Vitro FAP Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyridinyl boronic esters against FAP.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

-

Pyridinyl boronic ester inhibitor (test compound)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplates (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the pyridinyl boronic ester inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations.

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant FAP enzyme to the desired concentration in assay buffer.

-

Prepare a solution of the fluorogenic substrate in assay buffer.

-

-

Assay Execution:

-

Add a small volume of the diluted inhibitor solutions to the wells of the 96-well plate.

-

Add the diluted FAP enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Role of FAP in the Tumor Microenvironment Signaling

FAP plays a multifaceted role in the tumor microenvironment, influencing various signaling pathways that promote cancer progression. Its enzymatic activity contributes to the degradation of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[3] FAP is also involved in modulating the immune response within the tumor, often creating an immunosuppressive environment.[4][5]

The diagram below illustrates some of the key signaling pathways influenced by FAP in the tumor microenvironment.

Conclusion

Pyridinyl boronic esters are a versatile and powerful class of molecules with significant applications in drug discovery and development. Their utility as synthetic building blocks in cross-coupling reactions is well-established, and their emergence as potent enzyme inhibitors, particularly targeting serine proteases like FAP, highlights their therapeutic potential. This technical guide provides a foundational understanding of the synthesis, application, and biological activity of pyridinyl boronic esters, offering researchers the necessary information to leverage these compounds in their own research endeavors. The continued exploration of this chemical space is likely to yield novel therapeutic agents with improved efficacy and selectivity for a range of diseases.

References

- 1. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Revisiting the role of cancer-associated fibroblasts in tumor microenvironment [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol with various aryl and heteroaryl halides. The resulting 5-aryl-pyridin-2-ol scaffold is a privileged structure in medicinal chemistry and materials science. The pyridin-2-ol tautomer of the product is often favored.

This document outlines recommended palladium catalysts, ligands, bases, and solvent systems, along with detailed experimental protocols to guide researchers in achieving successful cross-coupling outcomes. The data presented is compiled from studies on structurally analogous compounds and serves as a robust starting point for reaction optimization.

Catalyst and Ligand Selection

The choice of the palladium source and the ancillary ligand is critical for achieving high yields and reaction efficiency in Suzuki-Miyaura couplings. For substrates like this compound, which contains a potentially coordinating pyridinol moiety, the selection of a suitable ligand is paramount to prevent catalyst inhibition.

Commonly employed palladium precatalysts include palladium(II) acetate (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). These are often used in conjunction with phosphine-based ligands that stabilize the active Pd(0) species and facilitate the catalytic cycle. Electron-rich and sterically hindered phosphine ligands have been shown to be particularly effective for the coupling of heteroaryl compounds.

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for the Suzuki-Miyaura coupling of this compound, based on successful reports for structurally similar pyridyl boronic esters and 2-pyridone precursors.

Table 1: Recommended Palladium Catalysts and Ligands

| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | SPhos | 1-5 | A bulky, electron-rich ligand, often effective for challenging couplings. |

| Pd(OAc)₂ | XPhos | 1-5 | Another highly effective Buchwald ligand for heteroaryl couplings. |

| PdCl₂(dppf) | (dppf) | 2-5 | A reliable and widely used catalyst system for a broad range of substrates. |

| Pd(PPh₃)₄ | (PPh₃) | 3-10 | A classic catalyst, though may require higher loadings and temperatures. |

| Pd₂(dba)₃ | P(t-Bu)₃ | 1-4 | Tris(dibenzylideneacetone)dipalladium(0) with a bulky phosphine ligand. |

Table 2: Recommended Bases and Solvents

| Base | Equivalents | Solvent System | Typical Temperature (°C) |

| K₂CO₃ | 2-3 | 1,4-Dioxane / H₂O (4:1) | 80-100 |

| K₃PO₄ | 2-3 | Toluene or 1,4-Dioxane | 90-110 |

| Na₂CO₃ | 2-3 | DME / H₂O (4:1) | 85-95 |

| Cs₂CO₃ | 2 | DMF | 80-100 |

| KF | 3 | Anhydrous 1,4-Dioxane | 100-110 |

Experimental Protocols

The following are detailed protocols for performing the Suzuki-Miyaura coupling reaction with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific coupling partners.

Protocol 1: General Procedure using PdCl₂(dppf)

Materials:

-

This compound (1.0 equiv)

-

Aryl/Heteroaryl halide (1.1 equiv)

-

PdCl₂(dppf) (3 mol%)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

To a dry Schlenk flask, add this compound, the aryl/heteroaryl halide, PdCl₂(dppf), and K₂CO₃.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

-

Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Procedure using Pd(OAc)₂ with a Buchwald Ligand

Materials:

-

This compound (1.0 equiv)

-

Aryl/Heteroaryl halide (1.1 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos or XPhos (4 mol%)

-

K₃PO₄ (2.5 equiv)

-

Anhydrous toluene or 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the phosphine ligand, and the base to a dry Schlenk flask.

-

Add this compound and the aryl/heteroaryl halide.

-

Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.

-

Follow steps 6-10 from Protocol 1 for workup and purification.

Mandatory Visualizations

Application Notes and Protocols for 5-(Bpin)pyridin-2-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, also known as 2-hydroxypyridine-5-boronic acid pinacol ester, is a versatile building block in medicinal chemistry. Its structure combines a pyridin-2-ol moiety with a boronic acid pinacol ester. The pyridin-2-ol (or its tautomeric form, 2-pyridone) scaffold is a privileged structure in drug discovery, known for its ability to engage in various biological interactions. The boronic acid pinacol ester functionality makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful tool for carbon-carbon bond formation. This allows for the efficient synthesis of diverse biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.

Key Applications in Medicinal Chemistry

The primary application of 5-(Bpin)pyridin-2-ol is in the synthesis of substituted pyridin-2-ol derivatives through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridin-2-ol ring, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. A notable application is in the development of kinase inhibitors, particularly targeting the Transforming Growth Factor-β (TGF-β) signaling pathway.

Case Study: Synthesis of TGF-β Receptor I (ALK5) Kinase Inhibitors

A series of 5-(pyridin-2-yl)thiazoles have been synthesized and evaluated as inhibitors of the TGF-β type I receptor kinase (ALK5). The TGF-β signaling pathway plays a crucial role in cellular processes like growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis.

TGF-β Signaling Pathway and Inhibition

The binding of TGF-β to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of the type I receptor (TGF-βRI or ALK5). Activated ALK5 then phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes. Small molecule inhibitors that target the ATP-binding site of ALK5 can block this signaling cascade.

Experimental Protocols

Synthesis of this compound

This building block can be synthesized from 5-bromopyridin-2-ol via a palladium-catalyzed Miyaura borylation reaction.

Reaction Scheme:

Materials:

-

5-Bromopyridin-2-ol

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridin-2-ol (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.03 equiv) to the reaction mixture.

-

Heat the reaction mixture at 80-90 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 5-(Bpin)pyridin-2-ol with a generic (hetero)aryl bromide.

Reaction Workflow:

Materials:

-

This compound (1.0 equiv)

-

(Hetero)aryl bromide (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

In a reaction vessel, combine 5-(Bpin)pyridin-2-ol, the (hetero)aryl bromide, and potassium carbonate.

-

Add the 1,4-dioxane and water solvent mixture.

-

Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction to 80-100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Quantitative Data

The following table summarizes the inhibitory activity of synthesized 5-(pyridin-2-yl)thiazole derivatives against ALK5 kinase. The synthesis of these compounds can be achieved through a Suzuki-Miyaura coupling reaction involving a pyridinyl boronic acid derivative like 5-(Bpin)pyridin-2-ol.

| Compound ID | R Group on Pyridine | ALK5 Inhibition at 0.1 µM (%)[1] |

| 15i | 6-methyl | >95% |

| 15k | 6-ethyl | >95% |

Data is illustrative of the potential for compounds derived from pyridinyl boronic acids to exhibit potent biological activity.

Conclusion

5-(Bpin)pyridin-2-ol is a valuable and versatile building block for medicinal chemists. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of libraries of substituted pyridin-2-ol derivatives. As demonstrated in the case of TGF-β receptor kinase inhibitors, this approach can lead to the discovery of potent and selective modulators of important biological pathways, providing a strong foundation for the development of novel therapeutics.

References

Application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol in Kinase Inhibitor Synthesis

Keywords: Kinase inhibitor, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, Suzuki-Miyaura coupling, Drug discovery, Cancer therapy, VEGFR-2, c-Met

Abstract

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors. The 2-hydroxypyridine moiety is a critical pharmacophore in a variety of kinase inhibitors, known to form key interactions within the ATP-binding site of numerous kinases. The title compound serves as a versatile building block, enabling the introduction of this important functional group through Suzuki-Miyaura cross-coupling reactions. This methodology is a cornerstone in modern medicinal chemistry for the construction of carbon-carbon bonds in complex molecules.[1] This document will detail a representative synthetic protocol, present key biological data of resulting inhibitors, and illustrate the relevant kinase signaling pathways.

Introduction

Protein kinases are a large family of enzymes that play a crucial role in regulating a myriad of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[2][3] Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][4] Small molecule kinase inhibitors have revolutionized cancer treatment, with numerous drugs approved that target specific kinases.[5]

The pyridine and pyridone cores are prevalent scaffolds in the design of kinase inhibitors due to their ability to form hydrogen bonds with the hinge region of the kinase ATP-binding site.[6][7] Specifically, the 2-hydroxypyridine moiety has been identified as a key structural element in potent inhibitors of kinases such as Met and VEGFR-2.[7]

This compound, also known as 2-hydroxypyridine-5-boronic acid pinacol ester, is a key reagent that facilitates the incorporation of the 2-hydroxypyridine pharmacophore into potential drug candidates. Its pinacol boronic ester functionality makes it a stable and effective coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a widely used and robust method for forming C-C bonds in pharmaceutical synthesis.[1][8][9]

This document will provide a detailed protocol for a typical Suzuki-Miyaura coupling reaction using this reagent and discuss the biological significance of the resulting kinase inhibitors, focusing on VEGFR-2 and c-Met as exemplary targets.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide to synthesize a biaryl kinase inhibitor scaffold.

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (e.g., 4-bromopyrrolo[2,1-f][6][10][11]triazine) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 - 0.1 equiv)

-

Base (e.g., Na₂CO₃, K₂CO₃, or Na₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)

-

Nitrogen or Argon gas supply

-